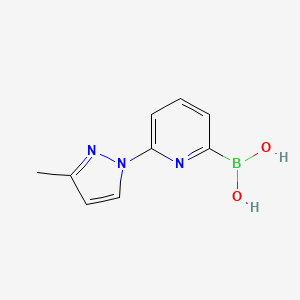

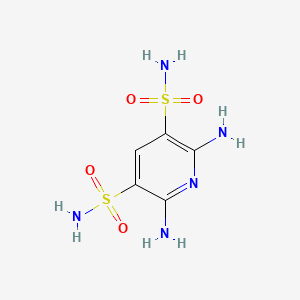

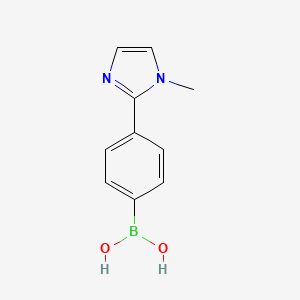

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid” is a derivative of pyrazole . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis

The presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Scientific Research Applications

Medicinal Chemistry

Pyrazoles, which include the compound , have a wide range of applications in medicinal chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are frequently used due to their diverse pharmacological properties . They are key components in the development of new drugs .

Agrochemistry

Pyrazoles are also used in agrochemistry . They are incorporated into various agrochemical compounds due to their biological activity .

Coordination Chemistry

In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have a variety of applications, including catalysis .

Organometallic Chemistry

Pyrazoles play a significant role in organometallic chemistry . They are used in the synthesis of organometallic compounds, which have applications in various fields, including catalysis and materials science .

Antifungal Activity

Some derivatives of pyrazole, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown significant antifungal activity . They have been used in the development of new fungicides .

Kinase Inhibition

Certain pyrazole derivatives have shown inhibitory activity against specific kinases . For example, one derivative showed significant activity against the kinase p70S6Kβ .

Antiparasitic Activity

Some pyrazole derivatives have demonstrated potent antiparasitic activity . For instance, one compound showed potent in vitro antipromastigote activity, suggesting potential use in the treatment of parasitic infections .

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing pyrazole and boronic acid moieties, have been known to interact with various biological targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . In these reactions, boronic acids act as nucleophiles, transferring organic groups from boron to palladium .

Biochemical Pathways

Compounds containing pyrazole moieties have been reported to show a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility and stability of boronic acids can be influenced by the ph of the environment, which may affect their bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of boronic acids, which may in turn influence their action and efficacy .

properties

IUPAC Name |

[6-(3-methylpyrazol-1-yl)pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c1-7-5-6-13(12-7)9-4-2-3-8(11-9)10(14)15/h2-6,14-15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLSUERMTWWNCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2C=CC(=N2)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671281 |

Source

|

| Record name | [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl)boronic acid | |

CAS RN |

1264148-03-9 |

Source

|

| Record name | [6-(3-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B596330.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)